Benzenemethanamine, 4-fluoro-N-methoxy-

Vue d'ensemble

Description

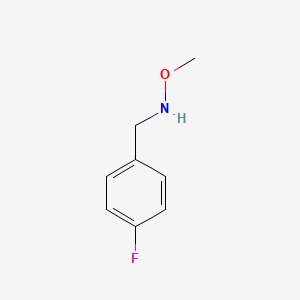

Benzenemethanamine, 4-fluoro-N-methoxy-: is an organic compound with the molecular formula C8H10FNO. It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the 4-position and an N-methoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 4-fluoro-N-methoxy- typically involves multiple steps. One common method includes the following steps:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of the fluorine atom at the 4-position.

Methoxylation: Introduction of the N-methoxy group

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Benzenemethanamine, 4-fluoro-N-methoxy- undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Conversion to corresponding amines.

Substitution: Replacement of the fluorine or methoxy group with other substituents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines)

Major Products:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted derivatives

Applications De Recherche Scientifique

Chemistry: Benzenemethanamine, 4-fluoro-N-methoxy- is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity and metabolic pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mécanisme D'action

The mechanism of action of Benzenemethanamine, 4-fluoro-N-methoxy- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability, while the N-methoxy group influences its reactivity and binding affinity . These interactions can modulate various biological processes, making the compound useful in drug development and other applications .

Comparaison Avec Des Composés Similaires

Benzenemethanamine, 4-fluoro-: Lacks the N-methoxy group, resulting in different chemical properties and reactivity.

Benzenemethanamine, 4-methoxy-: Lacks the fluorine atom, affecting its stability and biological activity.

Benzeneethanamine, 4-methoxy-: Similar structure but with an ethyl group instead of a methylene group, leading to different chemical behavior.

Uniqueness: Benzenemethanamine, 4-fluoro-N-methoxy- is unique due to the presence of both the fluorine and N-methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .

Activité Biologique

Benzenemethanamine, 4-fluoro-N-methoxy- (commonly referred to as 4-fluoro-N-methoxy-benzenemethanamine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-methoxy-benzenemethanamine is with a molecular weight of approximately 155.20 g/mol. The presence of the fluorine atom enhances electrophilicity, which may increase its reactivity towards nucleophiles. The methoxy group also plays a significant role in modulating the electronic properties of the molecule, affecting its interactions within biological systems .

The biological activity of 4-fluoro-N-methoxy-benzenemethanamine can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, particularly those involved in mood regulation and cognition.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, influencing metabolic pathways related to neurotransmitter synthesis.

- Electrophilic Reactivity : The electrophilic nature due to fluorine substitution can facilitate reactions with nucleophilic sites on biomolecules, potentially leading to altered physiological responses.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to 4-fluoro-N-methoxy-benzenemethanamine exhibit antidepressant-like effects in animal models. These effects are often mediated through modulation of serotonin and norepinephrine levels.

- Neuroprotective Effects : Some studies suggest that the compound may provide neuroprotection against oxidative stress, potentially beneficial in neurodegenerative diseases .

Toxicology

The compound has been evaluated for safety and toxicity:

- Skin Irritation : It has been classified as a skin irritant (H315) and may cause allergic reactions (H317) upon contact .

- Environmental Impact : Toxicological studies indicate that it may pose risks to aquatic ecosystems if released into the environment .

Case Studies

- Study on Antidepressant Properties : A study investigated the effects of similar compounds on depression-like behaviors in rodents. The results demonstrated significant reductions in depressive symptoms, suggesting a potential therapeutic role for 4-fluoro-N-methoxy-benzenemethanamine in treating mood disorders .

- Neuroprotective Mechanism Exploration : Another study focused on the neuroprotective effects of substituted benzenemethanamines. It was found that these compounds could reduce neuronal cell death under oxidative stress conditions, indicating potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of 4-fluoro-N-methoxy-benzenemethanamine:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Benzenemethanamine, 5-fluoro-N-methyl- | 134987-47-6 | Different fluorine position; potential variations in activity |

| Benzenemethanamine, 4-chloro-N-methyl- | Not specified | Chlorine substitution may alter reactivity and biological properties |

| Benzenemethanamine, 4-bromo-N-methyl- | Not specified | Bromine substitution introduces different electronic properties |

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQFAVJNYWIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478550 | |

| Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543730-31-0 | |

| Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.